molecular formula C4H4ClN3O4S B1382622 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride CAS No. 1697720-32-3

1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride

Cat. No.: B1382622
CAS No.: 1697720-32-3
M. Wt: 225.61 g/mol
InChI Key: PDISLMIKBXKVIQ-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group, a nitro group, and a sulfonyl chloride group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and research purposes.

Preparation Methods

The synthesis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride can be achieved through several routes. One common method involves the nitration of 1-methyl-1H-pyrazole-3-sulfonyl chloride using a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at elevated temperatures to ensure complete nitration. Another approach involves the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl compounds . These methods offer various advantages, including regioselectivity and the ability to produce the desired compound in good yields.

Chemical Reactions Analysis

1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-methyl-4-nitropyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O4S/c1-7-2-3(8(9)10)4(6-7)13(5,11)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDISLMIKBXKVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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